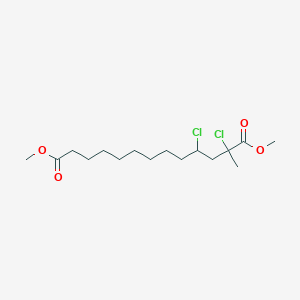
Dimethyl 2,4-dichloro-2-methyltridecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,4-dichloro-2-methyltridecanedioate is an organic compound with the molecular formula C16H28Cl2O4. It is a derivative of tridecanedioic acid, featuring two chlorine atoms and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4-dichloro-2-methyltridecanedioate typically involves the esterification of 2,4-dichloro-2-methyltridecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
化学反応の分析
Types of Reactions
Dimethyl 2,4-dichloro-2-methyltridecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 2,4-dichloro-2-methyltridecanedioic acid.
Reduction: 2,4-dichloro-2-methyltridecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 2,4-dichloro-2-methyltridecanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 2,4-dichloro-2-methyltridecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.
類似化合物との比較
Similar Compounds
Dimethyl 2,4-dichloropentadecanedioate: Similar structure with a longer carbon chain.
Dimethyl 2,4-dichlorodecanedioate: Similar structure with a shorter carbon chain.
Dimethyl 2,4-dichlorobutanedioate: Similar structure with an even shorter carbon chain.
Uniqueness
Dimethyl 2,4-dichloro-2-methyltridecanedioate is unique due to its specific carbon chain length and the presence of both chlorine atoms and a methyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
188965-04-0 |
|---|---|
分子式 |
C16H28Cl2O4 |
分子量 |
355.3 g/mol |
IUPAC名 |
dimethyl 2,4-dichloro-2-methyltridecanedioate |
InChI |
InChI=1S/C16H28Cl2O4/c1-16(18,15(20)22-3)12-13(17)10-8-6-4-5-7-9-11-14(19)21-2/h13H,4-12H2,1-3H3 |
InChIキー |
RBHOCBQCVVCFIP-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CCCCCCCCC(=O)OC)Cl)(C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















